molecular formula C14H12Cl2N4 B14174967 6-(3,4-Dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 922736-53-6

6-(3,4-Dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B14174967
CAS No.: 922736-53-6
M. Wt: 307.2 g/mol
InChI Key: RZXPKBFNTQFNQB-UHFFFAOYSA-N
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Description

6-(3,4-Dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the dichlorophenyl group and the pyrazolo[1,5-a]pyrimidine scaffold contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 6-(3,4-Dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3,4-dichloroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. Subsequent reactions with appropriate reagents lead to the formation of the final pyrazolo[1,5-a]pyrimidine structure . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

6-(3,4-Dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(3,4-Dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as protein kinases. The compound acts as a competitive inhibitor by binding to the ATP-binding site of these enzymes, thereby preventing the transfer of phosphate groups to target proteins. This inhibition disrupts various cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

6-(3,4-Dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the dichlorophenyl group, which contributes to its distinct chemical and biological properties.

Properties

CAS No.

922736-53-6

Molecular Formula

C14H12Cl2N4

Molecular Weight

307.2 g/mol

IUPAC Name

6-(3,4-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C14H12Cl2N4/c1-7-5-12-18-8(2)13(14(17)20(12)19-7)9-3-4-10(15)11(16)6-9/h3-6H,17H2,1-2H3

InChI Key

RZXPKBFNTQFNQB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1)N=C(C(=C2N)C3=CC(=C(C=C3)Cl)Cl)C

Origin of Product

United States

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